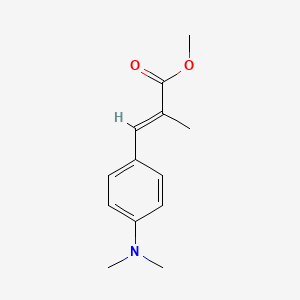
(E)-3-(4-dimethylaminophenyl)-2-methylacrylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety. The presence of the dimethylamino group imparts significant electron-donating properties, making this compound an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester typically involves the condensation of 4-dimethylaminobenzaldehyde with methyl acrylate in the presence of a base such as piperidine. The reaction is carried out in an ethanol solution, and the product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
化学反応の分析
Types of Reactions
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its electron-donating properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
作用機序
The mechanism by which (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester exerts its effects is primarily through its electron-donating dimethylamino group. This group can interact with various molecular targets, influencing the electronic properties of the compound and facilitating its participation in different chemical reactions. The pathways involved often include nucleophilic addition and substitution reactions, where the dimethylamino group plays a crucial role in stabilizing reaction intermediates .
類似化合物との比較
Similar Compounds
(E)-3-(4-Dimethylaminophenyl)acrylic acid: Similar structure but lacks the methyl ester group.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is unique due to its specific combination of a dimethylamino group and a methyl ester group, which imparts distinct electronic properties and reactivity. This combination makes it particularly useful in applications requiring precise control over electronic effects and reactivity patterns .
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
methyl (E)-3-[4-(dimethylamino)phenyl]-2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-10(13(15)16-4)9-11-5-7-12(8-6-11)14(2)3/h5-9H,1-4H3/b10-9+ |
InChIキー |
XHWZYDHVSCSHKG-MDZDMXLPSA-N |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C(=O)OC |
正規SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


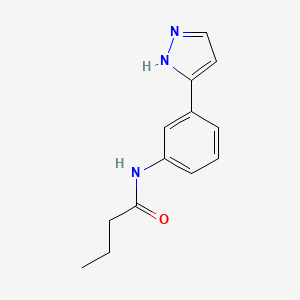
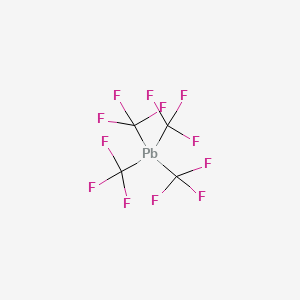

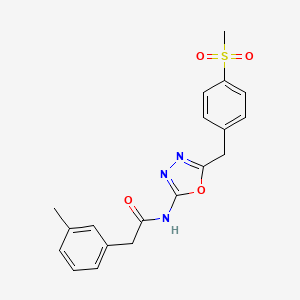



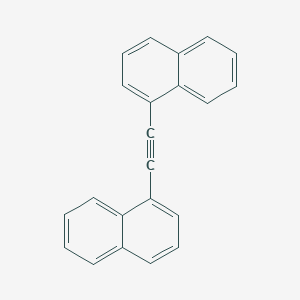


![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)

![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)

